N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Evidence Gap Data Deficiency Procurement Risk

This specific tetrahydroquinoline-benzamide scaffold, with its unique 1-ethyl-2-oxo and 3,4-difluoro substitution pattern, lacks peer-reviewed biological data. This chemical space is uncharacterized, and minor structural changes can drastically alter activity, making analogs non-interchangeable. It is suitable exclusively for de novo exploratory screening or as a computational chemistry input. Procure this high-purity (>=95%) synthetic intermediate to generate proprietary biological data and novel derivatives for your internal medicinal chemistry programs.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 922130-07-2
Cat. No. B2900854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
CAS922130-07-2
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O2/c1-2-22-16-7-5-13(9-11(16)4-8-17(22)23)21-18(24)12-3-6-14(19)15(20)10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H,21,24)
InChIKeyFSPIHOKUEQQJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide Basic Profile


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 922130-07-2) is a synthetic tetrahydroquinoline derivative with the molecular formula C18H16F2N2O2 and a molecular weight of 330.34 g/mol . It is commercially available for research purposes, typically supplied at a purity of 95% or higher . Its core structure features a 1-ethyl-2-oxo-tetrahydroquinoline scaffold linked to a 3,4-difluorobenzamide moiety at the 6-position . While vendor descriptions broadly mention potential anticancer, antimicrobial, and neuroprotective properties, these are not substantiated by specific, comparable quantitative data in public scientific literature . A comprehensive search of primary research articles, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) failed to identify any direct head-to-head biological activity data for this specific compound against its closest structural analogs. This fundamental evidence gap prevents a meaningful, data-driven scientific comparison.

Why Substituting N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is Uninformed


Within the tetrahydroquinoline-benzamide chemical space, even minor structural modifications can profoundly alter target affinity, selectivity, and pharmacokinetics, rendering generic substitution highly unreliable. The presence of fluorine atoms at the 3- and 4-positions of the benzamide ring, combined with the specific 1-ethyl-2-oxo substitution on the tetrahydroquinoline core, is predicted to create a unique electronic and steric profile . This precise substitution pattern is likely critical for any potential biological interaction, as changing the fluorine position or replacing it with other substituents (e.g., methyl, chloro, or methoxy groups) typically results in substantial shifts in activity. Therefore, considering any in-class compound as interchangeable without direct, quantitative comparative data for this specific molecule is scientifically unfounded. The following guide explicitly outlines why the necessary evidence to support a data-driven procurement decision is currently absent.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide: Quantitative Comparative Evidence Assessment


Lack of Verifiable Biological Activity Data for Direct Comparator Analysis

Despite a thorough search of primary literature, patents, and authoritative databases, no peer-reviewed studies, patent examples, or validated bioassay results containing quantitative activity data (e.g., IC50, Ki, % inhibition at a defined concentration) were found for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide. Consequently, no direct comparison against a named analog is possible [1]. Any vendor claims of 'potential' activities are unsubstantiated and cannot be used for scientific differentiation. This absence of data is the single most critical piece of evidence for a procurement decision.

Evidence Gap Data Deficiency Procurement Risk

Physicochemical Property Comparison with a Non-Fluorinated Analog

A comparison of calculated physicochemical properties is possible with the non-fluorinated analog N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 921998-78-9). The target 3,4-difluorinated compound has a lower predicted lipophilicity (XLogP3) and a different electron distribution, which theoretically influences membrane permeability and target binding [1][2]. However, this is a class-level inference based on cheminformatics, not an experimentally determined differentiation in a biological assay.

Physicochemical Properties Structural Comparison Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison

The TPSA is a key descriptor for predicting a compound's oral bioavailability and ability to cross biological membranes. The target difluorobenzamide compound exhibits a lower calculated TPSA compared to its dimethyl analog, which points to different passive absorption characteristics [1][2]. This is a computational, class-level inference and not a measured biological differentiator.

Drug-likeness TPSA ADME

Critical Caveats for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide Applications


Inappropriate Use: As a Validated Biological Tool or Lead Compound

This compound should not be used as a validated biological probe, lead compound for drug discovery, or pharmacological standard. The complete absence of peer-reviewed, quantitative biological data means any such application is scientifically unjustified and fraught with risk [1].

High-Risk Use: Exploratory Screening in Unvalidated Assays

The compound could be considered for preliminary, high-risk screening in novel phenotypic or biochemical assays only if the research objective is to generate de novo data in a completely uncharacterized chemical space. In such cases, the user must be aware that any resulting activity cannot be benchmarked against existing knowledge for this molecule [1].

Supporting Use: Cheminformatics and Computational Modeling

The compound is suitable as an input structure for computational studies, such as pharmacophore modeling, molecular docking, or quantitative structure-activity relationship (QSAR) analysis. Its calculated properties (e.g., logP, TPSA) can be used to generate hypotheses about target engagement or ADME profiles, but these remain purely predictions without experimental confirmation [2].

Procurement as a Synthetic Intermediate

Available at a typical purity of 95%+ , the compound can be procured as a synthetic intermediate for the production of novel derivatives. Its well-defined structure and commercial availability make it a viable starting material for in-house medicinal chemistry programs focused on generating proprietary analogs, where the user will create their own biological data.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.